molecular formula C24H30N4O4S2 B2969651 N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1787902-71-9

N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2969651
CAS RN: 1787902-71-9
M. Wt: 502.65
InChI Key: UIJWGNCKBFAGLD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O4S2 and its molecular weight is 502.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

A considerable part of the research focuses on synthesizing novel compounds with potential therapeutic benefits. For example, studies have detailed the synthesis of novel heterocyclic compounds derived from structural analogues, showcasing their applications in developing anti-inflammatory, analgesic, antimicrobial, and anticonvulsant agents. These compounds are synthesized through various chemical reactions, demonstrating the versatility and potential of "N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" and its related compounds in contributing to new therapeutic agents.

Anti-inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities, suggests the potential of related compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using starting materials like 2-chloro-6-ethoxy-4-acetylpyridine demonstrates the antimicrobial potential of these compounds. This aligns with the scientific interest in developing new antimicrobial agents amid rising antibiotic resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents underline the potential applications of similar compounds in addressing neurological disorders, indicating the broad scope of therapeutic research surrounding these chemical structures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S2/c1-31-19-8-7-17(15-20(19)32-2)25-21(29)16-34-24-26-18-9-14-33-22(18)23(30)28(24)13-6-12-27-10-4-3-5-11-27/h7-9,14-15H,3-6,10-13,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJWGNCKBFAGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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